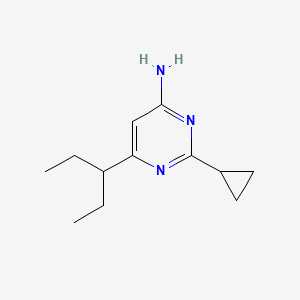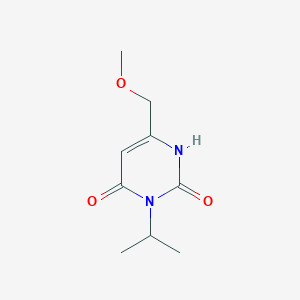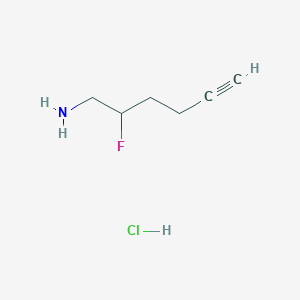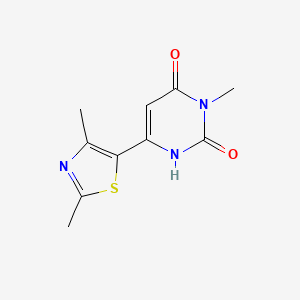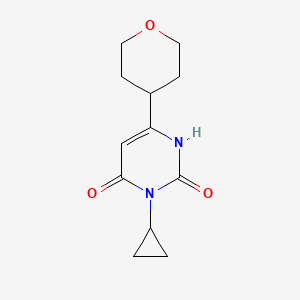
4-(5-Bromo-2-nitrophenoxymethyl)tetrahydropyran
Descripción general
Descripción
4-(5-Bromo-2-nitrophenoxymethyl)tetrahydropyran is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tetrahydropyran ring, which is a six-membered ether ring, substituted with a 5-bromo-2-nitrophenoxymethyl group. The presence of bromine and nitro groups in its structure makes it a versatile intermediate in organic synthesis.
Aplicaciones Científicas De Investigación
4-(5-Bromo-2-nitrophenoxymethyl)tetrahydropyran has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block in the synthesis of drug candidates targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
are a class of organic compounds that contain a six-membered ring with five carbon atoms and one oxygen atom . They are commonly used in organic synthesis, particularly as protecting groups for alcohols . The tetrahydropyran ring system is also the core of pyranose sugars, such as glucose .
The mechanism of action of a tetrahydropyran would depend on its specific functional groups and the biological system it interacts with. For example, in the case of ambruticins, a family of polyketide natural products that exhibit potent antifungal activity, the tetrahydropyran ring is formed via the AmbJ catalysed epoxidation of the unsaturated 3,5-dihydroxy acid, ambruticin J, followed by regioselective cyclisation to ambruticin F .
The pharmacokinetics of tetrahydropyrans would also depend on the specific compound. Factors such as absorption, distribution, metabolism, and excretion (ADME) can vary widely among different tetrahydropyrans .
Análisis Bioquímico
Biochemical Properties
4-(5-Bromo-2-nitrophenoxymethyl)tetrahydropyran plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary, including binding interactions, enzyme inhibition or activation, and changes in gene expression. For instance, it may act as a reactant in nickel-catalyzed alkyl-alkyl Suzuki coupling reactions with boron reagents . Additionally, it has been used in the preparation of selective small-molecule melanocortin-4 receptor agonists .
Cellular Effects
This compound influences various types of cells and cellular processes. It can affect cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used in the preparation of aliphatic hydrocarbons via nickel-catalyzed Suzuki cross-coupling with alkylboranes . These interactions can lead to changes in cellular behavior and function.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been used in the preparation of anthranilic acids as antibacterial agents with human serum albumin binding affinity . These interactions can result in significant biochemical changes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. For example, it has been used in the preparation of antiatherogenic antioxidant di-tert-butyldihydrobenzofuranols via Grignard reactions with di-tert-butyl (hydroxy)benzaldehyde derivatives . These studies provide insights into the temporal dynamics of its effects.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This includes threshold effects and any toxic or adverse effects at high doses. For instance, it has been used in the synthesis of gephyrotoxin via the Schmidt reaction . These studies help determine the optimal dosage for desired effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, affecting metabolic flux and metabolite levels. For example, it has been used in the preparation of anthranilic acids as antibacterial agents with human serum albumin binding affinity . These interactions highlight its role in metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions can affect its localization and accumulation. For instance, it has been used in the preparation of selective small-molecule melanocortin-4 receptor agonists . Understanding these processes is crucial for determining its bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. It may involve targeting signals or post-translational modifications that direct it to specific compartments or organelles. For example, it has been used in the preparation of antiatherogenic antioxidant di-tert-butyldihydrobenzofuranols via Grignard reactions with di-tert-butyl (hydroxy)benzaldehyde derivatives . These studies provide insights into its subcellular dynamics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromo-2-nitrophenoxymethyl)tetrahydropyran typically involves the reaction of 5-bromo-2-nitrophenol with tetrahydropyranyl chloride under basic conditions. The reaction proceeds through the formation of an ether linkage between the phenolic hydroxyl group and the tetrahydropyranyl moiety. The reaction conditions often include the use of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
4-(5-Bromo-2-nitrophenoxymethyl)tetrahydropyran can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic ring, leading to the formation of quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or alkoxides in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenoxymethyl derivatives.
Reduction: Formation of 4-(5-amino-2-nitrophenoxymethyl)tetrahydropyran.
Oxidation: Formation of quinone derivatives or other oxidized products.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(5-Bromo-4-methyl-2-nitrophenoxy)-tetrahydropyran
- 4-(5-Bromo-2-nitrophenoxy)-tetrahydropyran
Uniqueness
4-(5-Bromo-2-nitrophenoxymethyl)tetrahydropyran is unique due to the specific positioning of the bromo and nitro groups, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may offer distinct advantages in terms of selectivity and potency in various applications.
Propiedades
IUPAC Name |
4-[(5-bromo-2-nitrophenoxy)methyl]oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO4/c13-10-1-2-11(14(15)16)12(7-10)18-8-9-3-5-17-6-4-9/h1-2,7,9H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXAKUVZSFKUPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=C(C=CC(=C2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


